An In-depth Technical Guide on (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
An In-depth Technical Guide on (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a halogenated pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and kinase inhibition. This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and the broader biological context of pyrazole-containing compounds, offering insights for researchers and drug development professionals interested in this class of molecules. While specific experimental data for (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is limited in publicly available literature, this guide consolidates information on related compounds and general methodologies to facilitate further research and development.
Chemical Properties
Detailed experimental data for (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is not extensively reported. The following table summarizes key computed and expected chemical properties based on its structure and data from related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₇IN₂O | Calculated |
| Molecular Weight | 298.08 g/mol | Calculated |
| CAS Number | 116228-38-7 | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on related compounds. |
| Melting Point | Data not available. For comparison, the melting point of 4-iodopyrazole is 108-110 °C.[2] | It is important to note that the addition of the benzoyl group will significantly alter the melting point. |
| Boiling Point | Data not available. | High boiling point expected due to molecular weight and polarity. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poor solubility in water is anticipated. | Based on general solubility of similar organic compounds. |
| LogP | Data not available. | The presence of the iodo and phenyl groups suggests a moderate to high lipophilicity. |
Spectroscopic Data
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¹H NMR: Aromatic protons from the phenyl group would appear in the downfield region (typically δ 7.0-8.0 ppm). Protons on the pyrazole ring would also be in the aromatic region, with their chemical shifts influenced by the iodo and benzoyl substituents.
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¹³C NMR: Carbonyl carbon would be observed at a characteristic downfield shift (around δ 165-175 ppm). Aromatic carbons from both the phenyl and pyrazole rings would also be present.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 298. The spectrum would also likely show characteristic isotopic patterns due to the presence of iodine.
Experimental Protocols
While a specific protocol for the synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the preparation of N-acyl pyrazoles.
General Synthesis of N-Acyl Pyrazoles
A common method for the synthesis of N-acyl pyrazoles involves the acylation of a pyrazole with a suitable acylating agent, such as a benzoyl halide or anhydride, in the presence of a base.
Reaction Scheme:
Materials:
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4-Iodopyrazole
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Benzoyl chloride
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A suitable base (e.g., triethylamine, pyridine, or sodium hydride)
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Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
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Standard laboratory glassware and workup reagents
Procedure:
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To a solution of 4-iodopyrazole in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base and stir the mixture at room temperature.
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Slowly add a stoichiometric amount of benzoyl chloride to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone.
Note: This is a generalized protocol and may require optimization of reaction conditions, such as the choice of base, solvent, and temperature, for optimal yield and purity.
Biological Activity and Signaling Pathways
The pyrazole moiety is a key structural feature in many compounds with diverse biological activities. While the specific biological profile of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone has not been reported, its structural class suggests potential for interaction with various biological targets. Pyrazole derivatives have been reported to exhibit a broad range of pharmacological effects, including anti-inflammatory, anticancer, and kinase inhibitory activities.
Kinase Inhibition
Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. For instance, pyrazole derivatives have been shown to inhibit Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3Ks), key components of signaling cascades that control cell growth, proliferation, and survival.
The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway, a common target for pyrazole-based inhibitors.
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Anti-inflammatory and Anticancer Activity
The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit enzymes like cyclooxygenase (COX). Furthermore, the anticancer effects of certain pyrazoles are linked to their capacity to induce apoptosis and inhibit cell cycle progression in cancer cells. The diverse biological activities of pyrazoles make them an attractive scaffold for the development of new therapeutic agents.
Experimental and Logical Workflows
The development of a novel chemical entity like (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone typically follows a structured workflow from synthesis to biological evaluation.
Caption: A general workflow for drug discovery and development.
Conclusion
(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone represents a chemical entity of interest within the broader class of pyrazole derivatives. While specific experimental data for this compound is sparse, the well-documented biological activities of the pyrazole scaffold suggest its potential as a starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties, potential synthesis, and the biological context of related compounds, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound.
